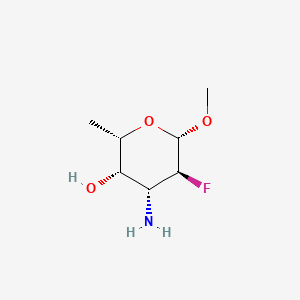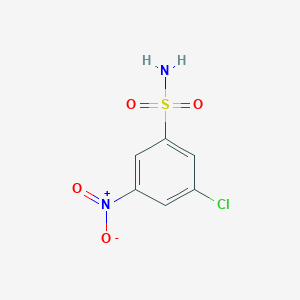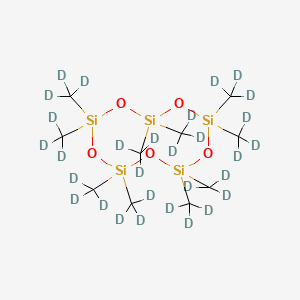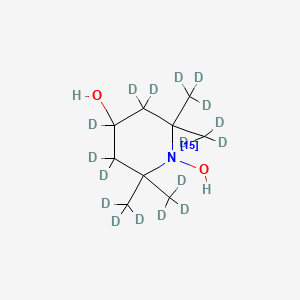
as-Triazine, 5-(2,4-difluorophenyl)-3-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
as-Triazine, 5-(2,4-difluorophenyl)-3-methoxy-: is a derivative of triazine, a six-membered aromatic heterocyclic compound containing three nitrogen atoms Triazine derivatives are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
The synthesis of as-Triazine, 5-(2,4-difluorophenyl)-3-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-difluoroaniline and methoxy-substituted triazine precursors.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Synthetic Routes: Common synthetic routes include nucleophilic substitution reactions, where the methoxy group is introduced to the triazine ring, and coupling reactions to attach the 2,4-difluorophenyl group.
Industrial Production: Industrial production methods may involve large-scale batch reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
as-Triazine, 5-(2,4-difluorophenyl)-3-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced triazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts, with reaction conditions varying from room temperature to elevated temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include a variety of substituted triazine derivatives with different functional groups.
Scientific Research Applications
as-Triazine, 5-(2,4-difluorophenyl)-3-methoxy- has several scientific research applications:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.
Medicine: In medicine, it is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of as-Triazine, 5-(2,4-difluorophenyl)-3-methoxy- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression regulation, depending on the specific application and target.
Comparison with Similar Compounds
as-Triazine, 5-(2,4-difluorophenyl)-3-methoxy- can be compared with other similar compounds, such as:
5-(2,4-Difluorophenyl)-3-(methylthio)-as-Triazine: This compound has a similar structure but with a methylthio group instead of a methoxy group, leading to different chemical properties and applications.
2,4-Diphenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine: Another triazine derivative with different substituents, used in applications like dye-sensitized solar cells.
Cyanuric Chloride: A well-known triazine derivative used as a starting material for synthesizing various triazine compounds, including agrochemicals and pharmaceuticals.
Properties
CAS No. |
69466-92-8 |
|---|---|
Molecular Formula |
C10H7F2N3O |
Molecular Weight |
223.18 g/mol |
IUPAC Name |
5-(2,4-difluorophenyl)-3-methoxy-1,2,4-triazine |
InChI |
InChI=1S/C10H7F2N3O/c1-16-10-14-9(5-13-15-10)7-3-2-6(11)4-8(7)12/h2-5H,1H3 |
InChI Key |
MPGHONIKSBJCLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CN=N1)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


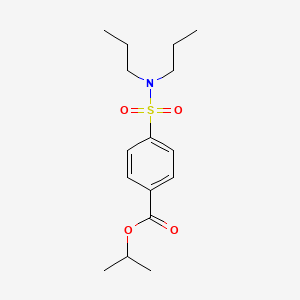
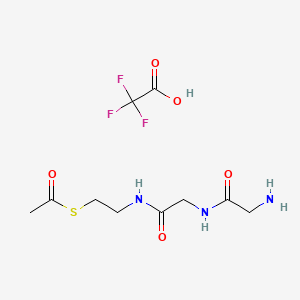
![1,1'-(Propane-2,2-diyl)bis[4-(benzyloxy)benzene]](/img/structure/B15288336.png)

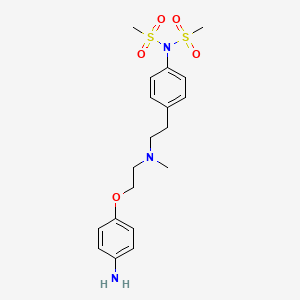
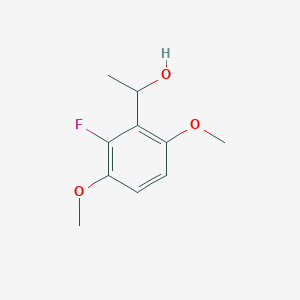
![[(2R,3R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B15288355.png)

